1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally, the attachment of the piperazine ring. Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- Various fluorinated piperazine derivatives
Uniqueness
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides reactivity towards nucleophiles. The piperazine ring adds to its versatility, making it a valuable compound for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22F2N4O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O3S/c1-13-16(11-20-23(13)17(18)19)27(24,25)22-9-7-21(8-10-22)12-14-3-5-15(26-2)6-4-14/h3-6,11,17H,7-10,12H2,1-2H3 |
InChI Key |
UUGAMOXPENXJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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